
(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine is a chiral organoselenium compound. It features a selenazole ring, which is a five-membered heterocyclic structure containing selenium. The presence of selenium in its structure makes it an interesting compound for various scientific research applications due to selenium’s unique chemical properties and biological significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a selenium-containing reagent under acidic or basic conditions to form the selenazole ring. The stereochemistry of the compound is controlled by using chiral catalysts or chiral auxiliaries during the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound may target specific enzymes or proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-4-ethyl-5-methyloctane: A structurally similar compound but lacks the selenium atom.
(4R,5R)-1-alkyl-4-(4’-nitrophenyl)-1-azonium-3,7-dioxabicyclo[3.3.0]octane halides: Similar in stereochemistry but different in functional groups and overall structure .
Uniqueness
The presence of selenium in (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine distinguishes it from other similar compounds. Selenium imparts unique chemical reactivity and biological activity, making this compound valuable for various applications.
Propiedades
Número CAS |
804552-44-1 |
|---|---|
Fórmula molecular |
C6H12N2Se |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine |
InChI |
InChI=1S/C6H12N2Se/c1-3-5-4(2)8-6(7)9-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5+/m0/s1 |
Clave InChI |
KGDKLNPRYLLBRV-CRCLSJGQSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H](N=C([Se]1)N)C |
SMILES canónico |
CCC1C(N=C([Se]1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


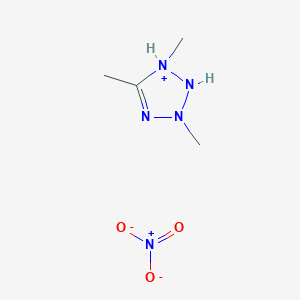
![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
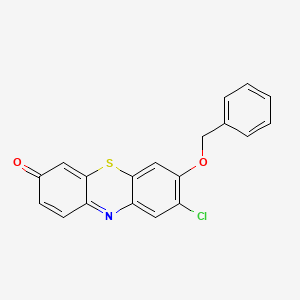
![Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate](/img/structure/B14211189.png)
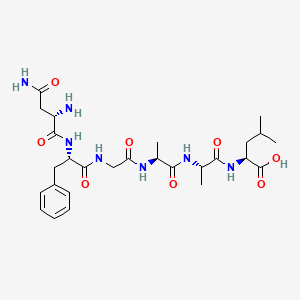
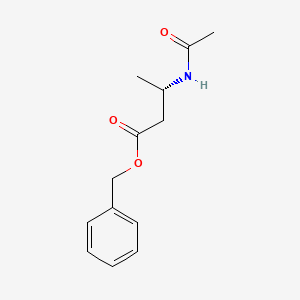
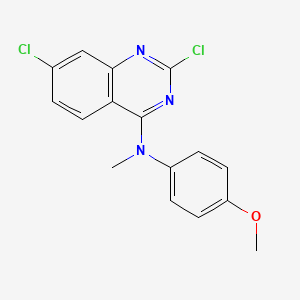
![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)

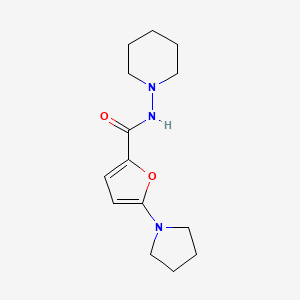
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
